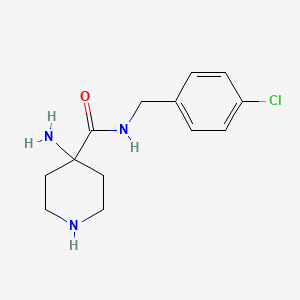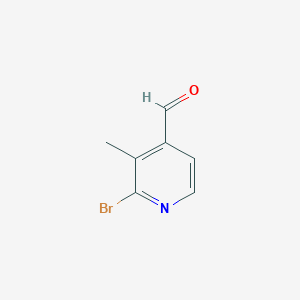
Ciclosporin V (Cyclosporin Impurity E)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a cyclic peptide composed of 11 amino acids, one of which is a novel amino acid, (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . This compound is primarily studied for its role as an impurity in cyclosporine formulations and its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ciclosporin V involves the preparation of enantiomerically pure amino acids and their subsequent assembly into the cyclic peptide structure.
Industrial Production Methods: Industrial production of Ciclosporin V typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of impurities and the isolation of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ciclosporin V undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions include modified cyclic peptides with enhanced or altered biological activities. These modifications can lead to the development of new analogues with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Ciclosporin V has a wide range of scientific research applications. It is used in the study of immunosuppressive mechanisms, particularly in the context of organ transplantation and autoimmune diseases . Additionally, it plays a crucial role in material science research and the development of novel materials with enhanced performance characteristics . The compound’s distinct chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry .
Wirkmechanismus
Ciclosporin V exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells . This inhibition leads to a decrease in the production of cytokines, which are essential for the activation and proliferation of immune cells . The compound’s molecular targets include various components of the immune system, making it a potent immunosuppressive agent .
Vergleich Mit ähnlichen Verbindungen
- Cyclosporin A
- Cyclosporin B
- Cyclosporin C
- Cyclosporin D
- Cyclosporin E
Comparison: Ciclosporin V is unique among its analogues due to its specific amino acid composition and the presence of the novel amino acid (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C63H113N11O12 |
|---|---|
Molekulargewicht |
1216.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
InChI-Schlüssel |
RVYSEKGVPXFKBH-FRGIQLLGSA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)









![8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)


